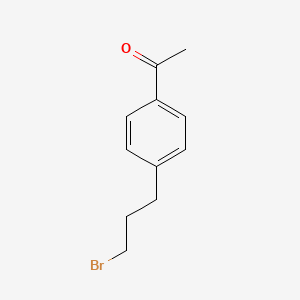
1-(4-(3-bromopropyl)phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(3-bromopropyl)phenyl)ethanone is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromopropane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-bromopropyl)phenyl)ethanone typically involves the bromination of 1-(4-acetylphenyl)propane. One common method is the reaction of 1-(4-acetylphenyl)propane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-(3-bromopropyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(4-acetylphenyl)-3-propanol.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(4-Acetylphenyl)-3-propanol.
Oxidation: 1-(4-Carboxyphenyl)-3-bromopropane.
Reduction: 1-(4-Hydroxyphenyl)-3-bromopropane.
Wissenschaftliche Forschungsanwendungen
1-(4-(3-bromopropyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(4-(3-bromopropyl)phenyl)ethanone involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The bromine atom can participate in halogen bonding, while the acetyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site .
Vergleich Mit ähnlichen Verbindungen
1-(4-Acetylphenyl)-3-chloropropane: Similar structure but with a chlorine atom instead of bromine.
1-(4-Acetylphenyl)-3-iodopropane: Contains an iodine atom, leading to different reactivity.
1-(4-Acetylphenyl)-3-fluoropropane: Fluorine substitution affects the compound’s polarity and reactivity.
Uniqueness: 1-(4-(3-bromopropyl)phenyl)ethanone is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.
Eigenschaften
CAS-Nummer |
41996-96-7 |
|---|---|
Molekularformel |
C11H13BrO |
Molekulargewicht |
241.12 g/mol |
IUPAC-Name |
1-[4-(3-bromopropyl)phenyl]ethanone |
InChI |
InChI=1S/C11H13BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7H,2-3,8H2,1H3 |
InChI-Schlüssel |
LUNSDTBILQMRSJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=C(C=C1)CCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















